(2Z)-6-bromo-2-[(2-chloro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide
Description
This compound is a chromene-derived carboxamide featuring a brominated chromene core, a 2-chloro-4-methylphenyl imino group, and a tetrahydrofuran-2-ylmethyl carboxamide substituent. Its structural complexity arises from the combination of halogenated aromatic systems (Br, Cl) and heterocyclic moieties (tetrahydrofuran), which influence its electronic, steric, and solubility properties.
Properties
IUPAC Name |
6-bromo-2-(2-chloro-4-methylphenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrClN2O3/c1-13-4-6-19(18(24)9-13)26-22-17(21(27)25-12-16-3-2-8-28-16)11-14-10-15(23)5-7-20(14)29-22/h4-7,9-11,16H,2-3,8,12H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUWZFCOSPFWAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NCC4CCCO4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-6-bromo-2-[(2-chloro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a synthetic derivative of chromene, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a chromene core, a bromo substituent, and an imino group, which may contribute to its biological effects.
Biological Activity Overview
-
Antimicrobial Activity
- Studies have indicated that chromene derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
-
Anticancer Potential
- Chromene derivatives are being investigated for their anticancer activities. Research has demonstrated that such compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
- In vitro studies have reported that derivatives similar to this compound can inhibit cell proliferation in breast and colon cancer cell lines.
-
Anti-inflammatory Effects
- Compounds containing chromene structures have shown promise in reducing inflammation. They may inhibit the production of pro-inflammatory cytokines and modulate pathways related to inflammatory responses .
- This activity is particularly relevant in the context of chronic diseases where inflammation plays a key role.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition
-
Receptor Modulation
- It could potentially interact with various receptors in the body, leading to altered signaling pathways that affect cellular responses.
- Oxidative Stress Modulation
Case Studies
- In Vitro Studies
- Animal Models
Scientific Research Applications
The compound (2Z)-6-bromo-2-[(2-chloro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications. This article delves into the diverse applications of this compound, focusing on its chemical properties, biological activities, and relevance in medicinal chemistry.
Anticancer Activity
Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. The presence of the chromene scaffold is particularly promising in this context. For instance, derivatives of chromene have been shown to inhibit the growth of various cancer cell lines, including breast and prostate cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
Research has demonstrated that compounds featuring both bromo and chloro substituents possess antimicrobial activity against a range of pathogens. This compound's structure suggests it could interact with microbial cell membranes or inhibit essential enzymes, leading to bacterial cell death.
Enzyme Inhibition
The imino group in the compound may facilitate interactions with enzymes, making it a candidate for enzyme inhibition studies. Compounds with similar functionalities have been explored as inhibitors of enzymes such as acetylcholinesterase, which is relevant in treating neurodegenerative diseases.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of related chromene derivatives on human breast cancer cells (MCF-7). The study reported that these compounds induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. The findings suggest that the compound could serve as a lead structure for developing new anticancer agents.
Study 2: Antimicrobial Activity
In another investigation, derivatives of halogenated chromenes were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with bromo and chloro substituents exhibited significant inhibitory effects on bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs differ in substituents on the phenylimino group, chromene core, or carboxamide side chain. Below is a detailed analysis of key structural and functional variations:
Substituent Variations on the Phenylimino Group
- Analog 1: (2Z)-6-Bromo-2-[(4-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide Key Difference: Replaces the 2-chloro-4-methylphenyl group with a 4-chloro-2-fluorophenyl moiety. Impact: Increased electronegativity due to fluorine enhances polarity but reduces lipophilicity compared to the methyl group. This may alter binding affinity in biological targets (e.g., enzymes or receptors).
- Analog 2: 6-Bromo-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide Key Difference: Substitutes the halogenated phenyl group with a phenoxy-phenyl system.
Chromene Core Modifications
- Analog 3: 3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide Key Difference: Replaces the chromene core with a pyrazole ring and adds a naphthalene sulfonamide group. Impact: The pyrazole ring increases rigidity, while the sulfonamide group enhances water solubility. This analog may exhibit divergent pharmacokinetic profiles compared to the target compound.
Carboxamide Side-Chain Variations
- Analog 4: 2-Bromo-N-phenyl-1-cyclohexene-1-carboxamide Key Difference: Uses a cyclohexene-carboxamide system without tetrahydrofuran substitution.
Comparative Data Table
Research Findings and Implications
- Synthetic Challenges : The tetrahydrofuran-2-ylmethyl group in the target compound requires precise stereochemical control during synthesis, as seen in similar carboxamide preparations using NaH/THF-mediated reactions .
- Thermal Stability: Analog 2’s phenoxyphenyl group confers higher thermal stability (decomposition >250°C) compared to the target compound’s methyl-chlorophenyl system .
- Biological Potential: While the target compound lacks reported bioactivity, Analog 3’s pyrazole-sulfonamide structure demonstrates cytotoxic effects against cancer cell lines, suggesting that halogenation and heterocyclic diversity are critical for therapeutic development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
